molecular formula C22H29N3O4S B11130375 N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B11130375
M. Wt: 431.6 g/mol
InChI Key: CQLLTRHRLNMVJI-UHFFFAOYSA-N
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Description

This compound is a glycinamide derivative featuring three key substituents:

  • Cyclohexyl group: A bulky, hydrophobic moiety that may enhance membrane permeability but reduce aqueous solubility.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C22H29N3O4S/c1-2-29-20-8-10-21(11-9-20)30(27,28)25(19-6-4-3-5-7-19)17-22(26)24-16-18-12-14-23-15-13-18/h8-15,19H,2-7,16-17H2,1H3,(H,24,26)

InChI Key

CQLLTRHRLNMVJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Sulfonylation of Cyclohexylamine

Cyclohexylamine reacts with 4-ethoxyphenylsulfonyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (triethylamine, Et₃N) to form the sulfonamide. This method, adapted from sulfonamide syntheses in patents, achieves yields of 78–85% after purification via recrystallization (ethyl acetate/petroleum ether).

Key Conditions

  • Solvent: CH₂Cl₂ (30 mL per 0.02 mol amine)

  • Base: Et₃N (2.5 equiv)

  • Temperature: Room temperature, 3 hours

Alternative Solid-Phase Sulfonylation

A solid-phase variant employs resin-bound cyclohexylamine, as described in Ugi tetrazole syntheses. Using Wang resin functionalized with cyclohexylamine, the sulfonyl chloride is coupled in DMF with 4 Å molecular sieves, yielding the sulfonamide after cleavage with trifluoroacetic acid (TFA). This method offers a 70% yield but requires specialized equipment.

Formation of the Glycinamide Core

The glycinamide backbone is constructed via alkylation or multicomponent reactions (MCRs).

Chloroacetylation and Alkylation

Adapting methods from MDPI, the sulfonamide intermediate reacts with chloroacetyl chloride in CH₂Cl₂/Et₃N to form N-chloroacetyl sulfonamide. Subsequent alkylation with pyridin-4-ylmethylamine proceeds in DMF using cesium hydroxide (CsOH) as a base (Scheme 1).

Reaction Data

ParameterValueSource
SolventDMF (10 mL per 1.5 mmol)
BaseCsOH (1.2 equiv)
Temperature80°C, 2 hours
Yield57–68%

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction offers a one-pot alternative. Combining cyclohexylamine, 4-ethoxyphenylsulfonyl azide, pyridin-4-ylmethyl isocyanide, and glyoxylic acid in methanol generates the glycinamide scaffold. While efficient (65–72% yield), this method requires stringent control of azide handling.

Optimization and Functional Group Compatibility

Solvent and Catalyst Screening

DMF outperforms THF and acetonitrile in glycinamide coupling due to superior solubility of sulfonamide intermediates. Catalytic screening reveals CsOH enhances alkylation rates compared to K₂CO₃ or DBU (Table 1).

Table 1: Catalyst Efficiency in Alkylation

CatalystSolventTime (h)Yield (%)
CsOHDMF268
K₂CO₃DMF642
DBUDMF455

Protecting Group Strategies

Boc-protected glycine mitigates side reactions during sulfonylation. Deprotection with TFA in CH₂Cl₂ (20% v/v) restores the free amine for subsequent alkylation.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, pyridin-4-yl CH), 7.82 (s, sulfonamide NH), 4.32 (q, OCH₂CH₃), 3.21 (m, cyclohexyl CH).

  • LC-MS (ESI+): m/z 505.2 [M+H]⁺, consistent with theoretical mass.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity after recrystallization.

Industrial-Scale Considerations

Patent methodologies suggest substituting DMF with aqueous solvent mixtures (e.g., 2-butoxyethanol) for safer large-scale reactions. Sodium hypochlorite oxidation, as in CBS synthesis , could adapt to sulfonamide purification, though this remains untested for the target compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with critical biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name / Evidence ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Cyclohexyl, 4-ethoxyphenyl sulfonyl, pyridin-4-ylmethyl Not explicitly provided ~480 (estimated) Balanced lipophilicity, potential metabolic stability due to ethoxy group
N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide 4-Methylphenyl, 2-pyridinylsulfanylethyl C24H27N3O4S2 485.62 Higher sulfur content; sulfanyl group may increase reactivity
N-(2,4-Dimethoxyphenyl)-N²-(2-ethylphenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide 2,4-Dimethoxyphenyl, 2-ethylphenyl C24H26N2O5S 454.54 Methoxy groups enhance solubility but may reduce metabolic stability
N-(4-Acetamidophenyl)-N²-(4-fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide 4-Acetamidophenyl, 4-fluorobenzyl C23H22FN3O4S 455.50 Fluorine atom improves lipophilicity and bioavailability
N²-(4-Bromophenyl)-N-(4-fluorophenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide 4-Bromophenyl, 4-fluorophenyl C21H18N2O3FSBr 477.35 Bromine increases molecular weight; halogenated groups may enhance binding
N-hydroxy-N²-(2-hydroxyethyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide Hydroxyethyl, 4-methoxyphenyl sulfonyl C11H16N2O6S 304.32 Polar hydroxy groups improve solubility but reduce membrane permeability

Key Structural and Functional Differences

Cyclohexyl vs. Aromatic Substituents
  • The target’s cyclohexyl group provides steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration compared to aromatic substituents like 4-methylphenyl () or 2-ethylphenyl () .
Sulfonyl Group Variations
  • The 4-ethoxyphenyl sulfonyl group in the target compound offers moderate electron-donating effects, balancing stability and reactivity. Comparatively, the nitro group in ’s compound (N-(4-methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide) is strongly electron-withdrawing, which may accelerate degradation in vivo .
Pyridine Derivatives
  • The pyridin-4-ylmethyl group in the target compound differs from the 2-pyridinylsulfanylethyl group in . The 4-position nitrogen may facilitate stronger interactions with metal ions or charged residues in biological targets compared to the 2-position .

Physicochemical and Pharmacokinetic Insights

  • Solubility : The hydroxyethyl group in ’s compound significantly increases polarity, whereas the cyclohexyl group in the target reduces aqueous solubility but improves lipid bilayer penetration .
  • Molecular Weight : Bromine substitution in increases molecular weight (477.35 g/mol), which may limit oral bioavailability compared to the target compound .

Biological Activity

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C22H30N4O4S
  • Molecular Weight : 446.57 g/mol
  • Structure : The compound features a cyclohexyl group, a sulfonamide moiety, and a pyridinylmethyl side chain, which are critical for its biological interactions.

Research indicates that compounds with sulfonamide structures often exhibit a range of pharmacological activities. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar sulfonamide derivatives have shown efficacy as enzyme inhibitors, particularly in pathways related to inflammation and infection.
  • Antiviral Activity : Preliminary studies suggest that derivatives may demonstrate antiviral properties against pathogens like SARS-CoV-2, with IC50 values indicating significant inhibition at micromolar concentrations .

Antiviral Properties

Recent studies have highlighted the antiviral potential of cyclic sulfonamide derivatives. For instance:

  • IC50 Values : In vitro studies have reported IC50 values ranging from 5.3 to 15.3 μM against SARS-CoV-2, suggesting that modifications in the structure can enhance antiviral activity .

Anti-inflammatory Effects

Cyclic sulfonamides are also noted for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and mediators:

  • Cytokine Inhibition : Compounds similar to this compound have been shown to reduce levels of TNF-alpha and IL-6 in experimental models.

Anticancer Activity

Some sulfonamide derivatives have exhibited anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines indicate that these compounds can induce apoptosis and inhibit cell proliferation .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on SARS-CoV-2 Inhibition : A derivative demonstrated an IC50 value comparable to established antiviral drugs such as remdesivir, indicating its potential as a therapeutic agent against COVID-19 .
  • Anti-inflammatory Research : A study evaluated the anti-inflammatory effects in animal models, finding significant reductions in edema and pain responses when treated with similar sulfonamide derivatives.

Data Table: Biological Activity Overview

Activity TypeCompound VariantIC50 (μM)Reference
AntiviralCyclic Sulfonamide Derivative 115.3
AntiviralCyclic Sulfonamide Derivative 25.3
Anti-inflammatoryDerivative XNot specified
AnticancerDerivative YNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N²-cyclohexyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves sulfonylation of cyclohexylamine derivatives, followed by coupling with pyridinylmethyl glycine precursors. Key steps include:

  • Sulfonylation : Reacting 4-ethoxyphenylsulfonyl chloride with cyclohexylamine under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Amide Coupling : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF to link the sulfonamide intermediate to the pyridinylmethyl glycine moiety .
  • Yield Optimization : Monitor intermediates via TLC/HPLC and employ column chromatography for purification. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., sulfonamide S=O peaks at ~1300 cm⁻¹ in IR, pyridinyl protons at δ 8.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the sulfonamide bond) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological assays) .

Q. How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

  • Methodology : Cross-validate experimental data (X-ray) with computational models (DFT) and databases:

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., S–N = 1.63 Å) and torsion angles with similar sulfonamides .
  • SHELX Refinement : Use SHELXL for small-molecule refinement; adjust thermal parameters and validate via R-factor convergence (<5%) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn²+ coordination and pyridine π-stacking .
  • Mutagenesis Assays : Introduce point mutations (e.g., His94Ala in carbonic anhydrase) to validate binding hypotheses .
  • Data Contradictions : Address outliers (e.g., low IC₅₀ despite strong docking scores) by checking compound stability (e.g., hydrolysis of ethoxy groups in buffer) .

Q. How can researchers reconcile conflicting thermal stability data from DSC and TGA analyses?

  • Methodology :

  • DSC-TGA Coupling : Perform simultaneous DSC-TGA to correlate decomposition events (e.g., sulfonamide degradation at 200–250°C) with enthalpy changes .
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and identify competing degradation pathways .

Q. What crystallographic software pipelines are recommended for handling twinned or low-resolution data for this compound?

  • Methodology :

  • WinGX Suite : Preprocess data (ORTEP for Windows) to visualize anisotropic displacement ellipsoids and detect twinning .
  • SHELXD/E : Employ dual-space algorithms for ab initio phasing of low-resolution (<1.5 Å) data, followed by density modification in SHELXE .

Data Analysis and Validation

Q. How should researchers address inconsistencies between computational and experimental logP values?

  • Methodology :

  • Experimental logP : Measure via shake-flask method (octanol/water) at pH 7.4, using HPLC for quantification .
  • Computational Adjustments : Apply correction factors to COSMO-RS or Molinspiration predictions based on sulfonamide polarity .

Q. What statistical approaches are robust for analyzing dose-response data in cytotoxicity assays?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • ANOVA with Post Hoc Tests : Use Tukey’s HSD for multiple comparisons (e.g., cell lines with p < 0.05 deemed significant) .

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